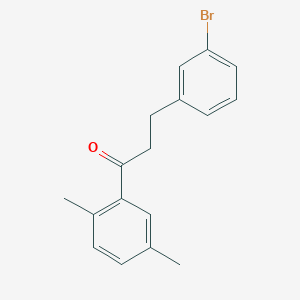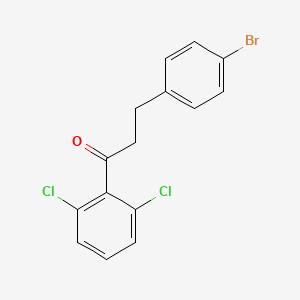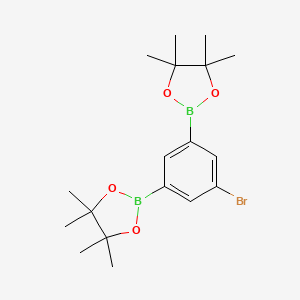
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
説明
“2,2’-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound. It is a derivative of 1,3,2-Dioxaborolane .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-bromobenzene-1,3-diol in THF (Tetrahydrofuran) with 10% K2CO3 (Potassium Carbonate) as an aqueous solution . The resulting solution is cooled to 0 °C with an ice-water bath, and a solution of Tosylchloride (TsCl) in THF is slowly added over 15 min at 0 °C .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a related compound, has been reported .Chemical Reactions Analysis
Pinacol boronic esters, which are similar to the compound , are known to undergo protodeboronation in the presence of a palladium catalyst . This reaction is used in the formation of pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate) has been studied .科学的研究の応用
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the formation of C-C bonds. It is commonly used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals, agrochemicals, and organic materials.
Catalytic Protodeboronation
Researchers have utilized this compound in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for the synthesis of complex organic molecules .
Drug Discovery
In drug discovery, the boronic ester moiety of this compound can be transformed into a broad range of functional groups, which is essential for the development of new pharmaceuticals. Its role in the synthesis of potential drug candidates is crucial, especially in the context of targeted therapy .
Material Science
In the field of material science, this compound has been used to synthesize conjugated polybenzothiadiazoles through Suzuki-Miyaura cross-coupling polycondensation reactions. These materials are of interest for their electronic properties and potential use in organic electronics .
Nanotechnology
The compound serves as a crosslinker in the creation of conjugated microporous polymer (CMP) nanoparticles . These nanoparticles have applications in gas storage, separation technologies, and catalysis due to their high surface area and porosity .
Bioconjugation
Bioconjugation techniques employ this compound for attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where precise molecular recognition is required .
Photoluminescence
In optoelectronics, the compound is involved in the development of organic light-emitting diodes (OLEDs) . Boron-based multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters with this compound have shown high photoluminescence quantum yields and narrowband emission, which are desirable for high-quality display devices .
Chemical Stability Studies
The stability of boronic esters like this compound is a subject of study, particularly their susceptibility to hydrolysis and transesterification. Understanding these properties is vital for the storage and handling of boronic esters in various chemical processes .
作用機序
特性
IUPAC Name |
2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2BrO4/c1-15(2)16(3,4)23-19(22-15)12-9-13(11-14(21)10-12)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTVIDRGECAWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675072 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
1150561-62-8 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




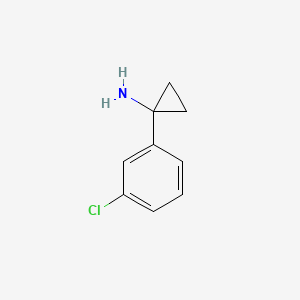
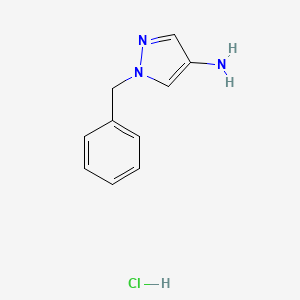
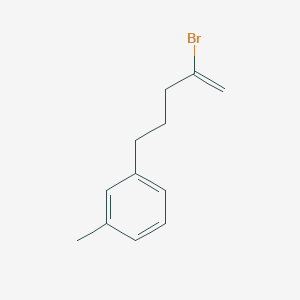
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)

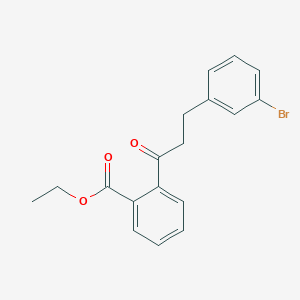

![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)
